molecular formula C41H78N8O5 B14918327 N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide

N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide

Cat. No.: B14918327
M. Wt: 763.1 g/mol
InChI Key: ONZAJFMRYMWYTM-UHFFFAOYSA-N
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Description

N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Amidation Reactions:

    Reductive Amination: The formation of secondary and tertiary amines by the reaction of aldehydes or ketones with amines in the presence of reducing agents.

    Cyclization Reactions: The formation of cyclic structures, such as cyclohexyl groups, through intramolecular reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. Key steps in the industrial process include:

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and pH to maximize yield.

    Purification Techniques: Utilizing chromatography, crystallization, and distillation to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Amino groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines and thiols for substitution reactions.

Major Products

The major products formed from these reactions include various substituted amides, hydroxyl derivatives, and cyclic compounds.

Scientific Research Applications

N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. Key molecular targets include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

    Receptors: Binding to cell surface receptors, triggering intracellular signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other multi-functional amides and amino acids with complex structures. Examples include:

  • **N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(dodecylamino)acetamide
  • **N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tetradecylamino)acetamide

Uniqueness

The uniqueness of N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C41H78N8O5

Molecular Weight

763.1 g/mol

IUPAC Name

N-[2-[4-aminobutyl-[2-[2-aminoethyl-[2-[(2-amino-2-oxoethyl)-cyclohexylamino]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]-N-cyclohexyl-2-(tridecylamino)acetamide

InChI

InChI=1S/C41H78N8O5/c1-2-3-4-5-6-7-8-9-10-11-19-27-45-30-38(51)49(36-23-16-13-17-24-36)34-40(53)46(28-20-18-25-42)32-39(52)47(29-26-43)33-41(54)48(31-37(44)50)35-21-14-12-15-22-35/h35-36,45H,2-34,42-43H2,1H3,(H2,44,50)

InChI Key

ONZAJFMRYMWYTM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCNCC(=O)N(CC(=O)N(CCCCN)CC(=O)N(CCN)CC(=O)N(CC(=O)N)C1CCCCC1)C2CCCCC2

Origin of Product

United States

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